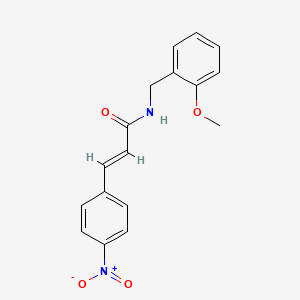![molecular formula C20H26N2O2 B5695646 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5695646.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. F13714 is a synthetic compound that belongs to the family of phenols and piperazines. The compound has been found to exhibit promising biological activity, which has led to its investigation as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways in cells. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling. Additionally, the compound has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a process of programmed cell death. Additionally, this compound has been found to inhibit cell proliferation, indicating its potential use as an anticancer agent. The compound has also been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
実験室実験の利点と制限
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has several advantages for lab experiments. The compound is stable and can be easily synthesized using a multi-step process. Additionally, this compound has been found to exhibit potent biological activity at low concentrations, making it a cost-effective option for lab experiments. However, this compound has some limitations for lab experiments. The compound is not readily soluble in water, which can limit its use in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which can pose challenges in designing experiments to investigate its biological effects.
将来の方向性
For the investigation of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol include further investigation of its mechanism of action and the development of this compound derivatives with improved pharmacological properties.
合成法
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2-methoxyphenol with 4-(2,5-dimethylphenyl)-1-piperazinecarboxylic acid, followed by the reduction of the resulting intermediate product. The final product is purified using column chromatography to obtain pure this compound.
科学的研究の応用
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent antitumor activity, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to exhibit neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-4-5-16(2)19(12-15)22-10-8-21(9-11-22)14-17-13-18(24-3)6-7-20(17)23/h4-7,12-13,23H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVXRKYPHXFNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)

![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)



![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)
![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)


![1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5695669.png)
![2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5695676.png)